2-Amino-5-(methoxycarbonyl)benzoic acid
Overview
Description
2-Amino-5-(methoxycarbonyl)benzoic acid, also known by its CAS Number 63746-25-8, is a compound with a molecular weight of 195.17 . It is often used as a reagent in the synthesis of various compounds .
Molecular Structure Analysis
The molecular formula of 2-Amino-5-(methoxycarbonyl)benzoic acid is C9H9NO4 . The InChI code is 1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12) and the InChI key is XIGSLVIYSSSYNA-UHFFFAOYSA-N . The canonical SMILES representation is COC(=O)C1=CC(=C(C=C1)N)C(=O)O .Physical And Chemical Properties Analysis
2-Amino-5-(methoxycarbonyl)benzoic acid has a molecular weight of 195.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The topological polar surface area is 89.6 Ų . The compound is covalently bonded and has a complexity of 241 .Scientific Research Applications
Pharmaceutical Research
“2-Amino-5-(methoxycarbonyl)benzoic acid” may serve as a precursor in the synthesis of various pharmaceutical compounds. For example, derivatives of benzoic acid have been used in the development of SGLT2 inhibitors for diabetes therapy .
Organic Synthesis
This compound could be involved in organic synthesis reactions, such as the Ullmann reaction, to produce other complex molecules or as an intermediate in the synthesis of more complex chemical entities .
Safety and Hazards
properties
IUPAC Name |
2-amino-5-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-9(13)5-2-3-7(10)6(4-5)8(11)12/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSLVIYSSSYNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00518271 | |
Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(methoxycarbonyl)benzoic acid | |
CAS RN |
63746-25-8 | |
Record name | 2-Amino-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00518271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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